Cyprodinil

描述

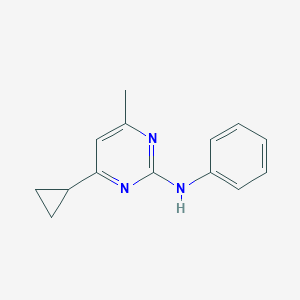

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAORKNGNJCEJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032359 | |

| Record name | Cyprodinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index], Solid | |

| Record name | Cyprodinil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 13 mg/L (pH 7.0); 20 mg/L (pH 5.0) at 25 °C, In ethanol 160, acetone 610, toluene 440, n-hexane 26, n-octanol 140 (all in g/L at 25 °C), 0.013 mg/mL at 25 °C | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.21 at 20 °C | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000368 [mmHg], 3.68X10-6 mm Hg at 25 °C | |

| Record name | Cyprodinil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine beige powder, White crystalline solid, Powder with agglomerates at 20 °C | |

CAS No. |

121552-61-2 | |

| Record name | Cyprodinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121552-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprodinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121552612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyprodinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, 4-cyclopropyl-6-methyl-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPRODINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42P6T6OFWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.9 °C, 76 °C | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyprodinil in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Mechanism of Action: Disruption of Mitochondrial Function

While initially classified as a direct inhibitor of methionine biosynthesis, compelling evidence now suggests that the primary target of Cyprodinil is mitochondrial function. This assertion is supported by the identification of resistance-conferring mutations in genes associated with mitochondrial processes in Botrytis cinerea. Early hypotheses pointing to a direct inhibition of enzymes in the methionine biosynthesis pathway, such as cystathionine β-lyase, have not been substantiated by enzymatic studies. Instead, the observed inhibition of methionine synthesis is likely a downstream consequence of mitochondrial dysfunction.

The proposed mechanism involves the impairment of mitochondrial respiration, leading to a cascade of cellular effects. This includes a reduction in ATP synthesis, an increase in reactive oxygen species (ROS) production, and alterations in the mitochondrial membrane potential. These disruptions collectively create an unfavorable environment for fungal growth and proliferation.

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action, emphasizing the central role of mitochondrial disruption.

Caption: Proposed signaling pathway of this compound, highlighting mitochondrial disruption.

Secondary Mechanism: Inhibition of Hydrolytic Enzyme Secretion

A significant secondary effect of this compound is the inhibition of the secretion of fungal hydrolytic enzymes. These enzymes, such as proteases, cellulases, and pectinases, are crucial for the breakdown of host plant tissues, facilitating fungal penetration and colonization. By impairing the secretion of these virulence factors, this compound provides both protective and curative action against fungal infections. This inhibition is thought to be a consequence of the overall disruption of cellular processes, including protein synthesis and trafficking, which are energetically demanding and reliant on proper mitochondrial function.

Quantitative Data: Efficacy of this compound

The efficacy of this compound is commonly quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of fungal growth. The following table summarizes reported EC50 values for this compound against various fungal pathogens. It is important to note that these values can vary depending on the specific isolate, growth medium, and experimental conditions.

| Fungal Pathogen | EC50 (µg/mL) | Reference |

| Botrytis cinerea (grape) | 0.01 - >5.0 | [6] |

| Botrytis cinerea (pistachio, pomegranate) | Low resistance: 1-10, Moderate resistance: 10-50, High resistance: >50 | [7] |

| Sclerotinia sclerotiorum | 0.411 - 0.610 | |

| Venturia inaequalis | 0.02 - 0.39 | [8] |

| Neonectria ditissima | 5.04 - 83.7 | [1] |

| Monilinia laxa | Sensitive: <1, Low resistance: 1-5 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the EC50 value of a fungicide.

Objective: To quantify the inhibitory effect of this compound on the vegetative growth of a target fungus.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution (e.g., in DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

-

Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (e.g., DMSO) only.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Seal the plates with parafilm and incubate at the optimal temperature for the target fungus (e.g., 20-25°C) in the dark.

-

Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting a dose-response curve.

Workflow Diagram:

Caption: Workflow for the mycelial growth inhibition assay.

Mitochondrial Oxygen Consumption Assay

This assay directly measures the effect of this compound on mitochondrial respiration.

Objective: To determine if this compound inhibits oxygen consumption in isolated fungal mitochondria.

Materials:

-

Fungal spheroplasts or isolated mitochondria

-

Respiration buffer (e.g., containing mannitol, sucrose, KCl, Tris-HCl, and KH2PO4)

-

Respiratory substrates (e.g., malate, glutamate, pyruvate, succinate)

-

ADP

-

This compound solution

-

Clark-type oxygen electrode or other oxygen sensor system

-

Respirometer chamber

Procedure:

-

Isolate mitochondria from the target fungus following established protocols.

-

Calibrate the oxygen electrode system.

-

Add the respiration buffer to the respirometer chamber and allow the signal to stabilize.

-

Add the isolated mitochondria to the chamber.

-

Sequentially add respiratory substrates to initiate basal respiration (State 2).

-

Add ADP to stimulate ATP synthesis-coupled respiration (State 3).

-

Once a stable State 3 respiration rate is established, add this compound at various concentrations and monitor the change in the rate of oxygen consumption.

-

As a positive control, use a known mitochondrial inhibitor (e.g., rotenone or antimycin A).

-

Calculate the rate of oxygen consumption before and after the addition of this compound to determine the extent of inhibition.[9][10][11]

Workflow Diagram:

Caption: Workflow for the mitochondrial oxygen consumption assay.

Extracellular Hydrolytic Enzyme Assay

This assay quantifies the inhibition of secreted enzymes that are important for fungal virulence.

Objective: To measure the effect of this compound on the secretion of extracellular proteases and cellulases.

Materials:

-

Fungal culture grown in liquid medium

-

Substrate-containing agar plates (e.g., skim milk agar for protease, carboxymethyl cellulose (CMC) agar for cellulase)

-

This compound solution

-

Congo red solution (for cellulase assay)

-

Trichloroacetic acid (TCA) solution (for protease assay)

Procedure: Protease Assay:

-

Grow the target fungus in a liquid medium containing a protein source (e.g., casein) with and without various concentrations of this compound.

-

After a set incubation period, centrifuge the cultures to pellet the mycelia.

-

Spot a known volume of the culture supernatant onto a skim milk agar plate.

-

Incubate the plate until clear zones (halos) appear around the spots in the control, indicating protease activity.

-

Flood the plate with TCA solution to enhance the visibility of the halos.

-

Measure the diameter of the halos. A smaller halo in the presence of this compound indicates inhibition of protease secretion.[3][12]

Cellulase Assay:

-

Follow the same procedure as the protease assay but use a liquid medium containing cellulose or CMC as the carbon source.

-

Spot the culture supernatant onto CMC agar plates.

-

After incubation, flood the plates with Congo red solution for 15-30 minutes.

-

Destain the plates with a 1 M NaCl solution. Clear zones around the spots against a red background indicate cellulase activity.

-

Measure the diameter of the halos to quantify the inhibition of cellulase secretion by this compound.[13][14]

Workflow Diagram:

Caption: Workflow for the extracellular hydrolytic enzyme secretion assay.

Conclusion

The mechanism of action of this compound in fungi is multifaceted, with the primary target being the disruption of mitochondrial function. This leads to a cascade of downstream effects, including the inhibition of methionine biosynthesis and the suppression of hydrolytic enzyme secretion, ultimately resulting in the cessation of fungal growth. This in-depth understanding of its mode of action is crucial for the effective and sustainable use of this compound in disease management strategies, including the development of resistance management programs. Further research into the specific mitochondrial protein targets of this compound will provide even greater insight into its fungicidal activity and may aid in the design of novel antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. developer.mozilla.org [developer.mozilla.org]

- 3. mycosphere.org [mycosphere.org]

- 4. mdpi.com [mdpi.com]

- 5. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spatial and Temporal Aspects of Fungicide Resistance in Venturia inaequalis (Apple Scab) Populations in Northern Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay Procedure for Protease [sigmaaldrich.com]

- 13. jabonline.in [jabonline.in]

- 14. omicsonline.org [omicsonline.org]

An In-depth Technical Guide on the Core Inhibitory Mechanism of Cyprodinil on Methionine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyprodinil, an anilinopyrimidine fungicide, has long been recognized for its potent inhibition of methionine biosynthesis in pathogenic fungi. Initial hypotheses centered on the direct enzymatic inhibition of key components of this pathway, such as cystathionine β-lyase. However, a growing body of evidence, particularly from comprehensive resistance studies, has shifted this paradigm. This technical guide synthesizes the current understanding of this compound's mode of action, moving from the classical view of direct enzyme inhibition to a more nuanced model involving the disruption of mitochondrial function, which indirectly impacts methionine synthesis and other vital cellular processes. We will delve into the fungal methionine biosynthesis pathway, explore the genetic and molecular basis of this compound resistance, present relevant quantitative data, and provide detailed experimental protocols for further research in this area.

The Fungal Methionine Biosynthesis Pathway: A Vital Target

Methionine is an essential amino acid in fungi, serving as a crucial component for protein synthesis and as a precursor for other vital metabolites, including S-adenosylmethionine (SAM), which is the primary methyl donor in the cell.[1][2][3] The biosynthesis of methionine in fungi is a multi-step enzymatic pathway, making it an attractive target for antifungal agents. A simplified overview of the pathway is presented below.

Signaling Pathway Diagram

References

chemical structure and properties of Cyprodinil

An In-depth Technical Guide to the Chemical Structure and Properties of Cyprodinil

Introduction

This compound is a broad-spectrum, systemic fungicide belonging to the anilinopyrimidine class of chemicals.[1][2] It is utilized in agriculture to control a variety of fungal diseases on crops such as cereals, grapes, pome fruit, stone fruit, and vegetables.[3][4] Its primary mechanism of action involves the inhibition of methionine biosynthesis, a crucial amino acid for fungal growth and development.[1][5][6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, intended for researchers and professionals in drug and pesticide development.

Chemical Identity and Structure

This compound is chemically identified as 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine.[2][3][5] It is a member of the aminopyrimidine class, characterized by a pyrimidine ring substituted with an amino group.[3][7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine | [2][3][5] |

| CAS Number | 121552-61-2 | [3][5][8] |

| Molecular Formula | C₁₄H₁₅N₃ | [3][5][8] |

| Molecular Weight | 225.29 g/mol | [8][9] |

| Canonical SMILES | CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 | [3][9] |

| InChI Key | HAORKNGNJCEJBX-UHFFFAOYSA-N | [3][10] |

| Synonyms | CGA 219417 | [5][11] |

Physicochemical Properties

This compound is a fine, beige, crystalline solid with a weak odor.[3][4] It is lipophilic, as indicated by its octanol/water partition coefficient (log P), and is considered a weak base.[12] The technical grade material can exist in two crystalline forms, designated as modification A and modification B, which exhibit slightly different physical properties.[4]

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions | Reference |

| Melting Point | 75.9 °C | [3][5] | |

| 71.3 °C | Crystal Form A | [5] | |

| 76.4 °C | Crystal Form B | [5] | |

| Boiling Point | >360 °C | Standard Pressure | [5] |

| 406.0 °C | [9] | ||

| Vapor Pressure | 5.1 x 10⁻⁴ Pa | Crystal Form A, 25 °C | [5] |

| 4.7 x 10⁻⁴ Pa | Crystal Form B, 25 °C | [5] | |

| Density | 1.21 g/cm³ | 20 °C | [3][5] |

| Water Solubility | 20 mg/L | pH 5.0, 25 °C | [3][5] |

| 13 mg/L | pH 7.0, 25 °C | [3][5] | |

| 15 mg/L | pH 9.0, 25 °C | [5] | |

| Solubility in Organic Solvents | Acetone: >500 g/L | 25 °C | [5] |

| Dichloromethane: >500 g/L | 25 °C | [5] | |

| Ethyl acetate: >500 g/L | 25 °C | [5] | |

| Toluene: 440 g/L | 25 °C | [5] | |

| Methanol: 150 g/L | 25 °C | [5] | |

| n-Octanol: 140 g/L | 25 °C | [5] | |

| n-Hexane: 26 g/L | 25 °C | [5] | |

| Octanol-Water Partition Coefficient (log P) | 3.9 | pH 5.0, 25 °C | [4][5] |

| 4.0 | pH 7.0 & 9.0, 25 °C | [4][5] | |

| Dissociation Constant (pKa) | 4.44 (Weak Base) | [3][12] | |

| Henry's Law Constant | 6.6 x 10⁻³ to 7.2 x 10⁻³ Pa m³/mol | Calculated | [4][5] |

Synthesis and Formulation

General Synthesis Pathway

The synthesis of this compound involves the construction of the pyrimidine ring system followed by the attachment of the substituted phenyl group.[13] Key steps generally include the condensation and alkylation of intermediates like 2-cyanophenyl derivatives and aminopyrimidines under controlled reaction conditions to produce the final active compound.[13]

Caption: High-level conceptual workflow for the chemical synthesis of this compound.

Formulations

This compound is commercially available in various formulations, often in combination with other fungicides to broaden the spectrum of activity and manage resistance. Common formulations include water-dispersible granules (WG) and emulsifiable concentrates (EC).[5] For example, it is formulated as WG 500, WG 750, and in mixtures such as with fludioxonil (WG 375).[5]

Mechanism of Action and Biological Properties

Fungal Growth Inhibition

This compound's primary mode of action is the inhibition of methionine biosynthesis in fungi.[1][5][6] Methionine is an essential amino acid required for protein synthesis. By disrupting this pathway, this compound effectively halts fungal growth and reproduction.[1] It is classified under FRAC (Fungicide Resistance Action Committee) Group 9.[14] The fungicide is systemic, meaning it is absorbed by the plant and translocated within its tissues, providing both preventative and curative action against infections.[1][13] It inhibits germ tube elongation, mycelial growth, and the penetration of the host plant surface.[3][4]

Caption: Signaling pathway illustrating this compound's inhibition of methionine biosynthesis.

Spectrum of Activity and Efficacy

This compound is effective against a range of phytopathogenic fungi. Its efficacy has been quantified through IC₅₀ values (the concentration required to inhibit 50% of growth).

Table 3: In Vitro Efficacy (IC₅₀) of this compound Against Various Fungi

| Fungal Species | IC₅₀ (µM) | Medium | Reference |

| Botrytis cinerea | 0.44 | Amino acid-free | [10][15] |

| Pseudocercosporella herpotrichoides | 4.8 | Amino acid-free | [10][15] |

| Magnaporthe oryzae (as H. oryzae) | 0.03 | Amino acid-free | [10][15] |

The inhibitory effect of this compound can be reversed by the addition of methionine or homocysteine to the growth medium, confirming its specific mode of action.[10]

Other Biological Activities

Beyond its fungicidal properties, studies have shown that this compound can interact with other biological systems. It has been identified as an aryl hydrocarbon receptor (AhR) agonist and can exhibit both anti-androgenic and androgenic activities in certain assay systems.[3][15] For instance, in MDA-kb2 cells, it acts as an androgen receptor (AR) agonist in the absence of DHT (EC₂₀ = 1.91 µM) and inhibits the effect of DHT (IC₂₀ = 15.1 µM).[10][15]

Experimental Protocols

Detailed, step-by-step experimental protocols for the data cited are proprietary to the originating laboratories and are not available in the public domain literature searched. However, the determination of the physicochemical and biological properties mentioned in this guide follows standardized methodologies.

Physicochemical Property Determination (General Methodology)

A general workflow for characterizing a chemical compound like this compound is outlined below.

Caption: Standard workflow for determining key physicochemical properties of a compound.

-

Melting Point: Typically determined using Differential Scanning Calorimetry (DSC) or the capillary method, following OECD Guideline 102.

-

Solubility: The flask method (OECD Guideline 105) is commonly used, where the compound is agitated in a solvent at a constant temperature until equilibrium is reached, followed by concentration measurement via techniques like HPLC.

-

Log P (Octanol-Water Partition Coefficient): The shake-flask method (OECD Guideline 107) is the standard, involving partitioning the substance between n-octanol and water and measuring its concentration in each phase.

-

pKa: Determined by methods such as potentiometric titration or spectrophotometry, which measure changes in the molecule's properties as a function of pH.

In Vitro Bioassays (General Methodology)

-

IC₅₀ Determination: Fungal isolates are cultured on a suitable medium (e.g., amino acid-free agar) containing a serial dilution of this compound. The radial growth of the mycelium is measured after a set incubation period. The IC₅₀ value is then calculated by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration.

Stability and Environmental Fate

This compound is hydrolytically stable in a pH range of 4 to 9 at 25 °C, with a half-life (DT50) of well over a year.[3][4] However, it is susceptible to photolysis in water, with a reported DT50 ranging from 0.4 to 13.5 days.[3] In soil, it dissipates with a DT50 of 20 to 60 days under normal temperature and humidity conditions.[3]

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chinese-pesticide.com [chinese-pesticide.com]

- 5. fao.org [fao.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound, 121552-61-2 [thegoodscentscompany.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 121552-61-2 | FC158006 | Biosynth [biosynth.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound | CAS 121552-61-2 | LGC Standards [lgcstandards.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound (Ref: CGA 219417) [sitem.herts.ac.uk]

- 14. pomais.com [pomais.com]

- 15. medchemexpress.com [medchemexpress.com]

Cyprodinil: An In-depth Technical Guide on its Role as an Aryl Hydrocarbon Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodinil, a broad-spectrum anilinopyrimidine fungicide, is widely utilized in agriculture to protect various crops from fungal pathogens.[1][2] Beyond its recognized fungicidal properties, emerging scientific evidence has identified this compound as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[1] This technical guide provides a comprehensive overview of the scientific data supporting the role of this compound as an AhR agonist, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

Table 1: this compound Activity on the Aryl Hydrocarbon Receptor Pathway

| Parameter | Cell Line | Concentration | Observed Effect | Citation |

| CYP1A1 Protein Expression | HO23, Hepa-1c1c7 | 0-20 µM | Dose-dependent increase in CYP1A1 protein expression. | |

| AhR Nuclear Translocation | HO23, Hepa-1c1c7 | Not Specified | Induced nuclear translocation of the AhR. | [1] |

| AHRE Transcriptional Activity | HO23, Hepa-1c1c7 | Not Specified | Induced transcriptional activity of the aryl hydrocarbon response element (AHRE). | [1] |

| cyp1a1 mRNA Expression | Zebrafish | 500 µg/L (~2.2 µM) | Significant upregulation of cyp1a1 transcript. | [3] |

| AhR Agonistic Activity | Recombinant HepG2 cells | Not Specified | Confirmed AhR agonistic activity. | [2] |

| EC50 for AhR Activation | Not Available | Not Applicable | Data not available in reviewed literature. | |

| Binding Affinity (Kd) | Not Available | Not Applicable | Data not available in reviewed literature. |

Table 2: Fungicidal Activity of this compound (for reference)

| Fungal Species | Parameter | Value (µg/mL) | Citation |

| Aspergillus flavus | EC50 (mycelium growth inhibition) | <0.05 | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as an AhR agonist.

AhR-Dependent Luciferase Reporter Gene Assay

This assay is a common method to quantify the activation of the AhR signaling pathway by a test compound.

Objective: To determine if this compound can activate the AhR and induce the expression of a reporter gene under the control of an AhR-responsive promoter.

Materials:

-

Human hepatoma cell line (e.g., HepG2) stably or transiently transfected with a luciferase reporter plasmid containing multiple copies of the Dioxin Responsive Element (DRE).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (in DMSO).

-

Positive control (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin, TCDD).

-

AhR antagonist (e.g., CH-223191).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the transfected HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control (TCDD) in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent effects. For antagonist studies, cells are co-treated with this compound and an AhR antagonist.

-

Incubation: Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds, positive control, or vehicle control (DMSO). Incubate the plate for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

-

Cell Lysis and Luciferase Assay: After incubation, wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a lysis buffer compatible with the luciferase assay system. Add the luciferase substrate to the cell lysate.

-

Measurement: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the amount of luciferase expressed, which in turn reflects the level of AhR activation.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration in each well. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value, if possible.

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a test compound to the AhR.

Objective: To assess whether this compound can compete with a known high-affinity radiolabeled ligand for binding to the AhR.

Materials:

-

Source of AhR protein (e.g., cytosolic extract from a suitable cell line or animal tissue, or in vitro transcribed/translated AhR).

-

Radiolabeled AhR ligand (e.g., [3H]TCDD).

-

Unlabeled this compound.

-

Unlabeled competitor for non-specific binding determination (e.g., a high concentration of unlabeled TCDD).

-

Assay buffer.

-

Method for separating bound from free ligand (e.g., hydroxylapatite (HAP) assay, size exclusion chromatography, or velocity sedimentation on sucrose gradients).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a series of tubes, incubate a constant amount of AhR protein with a fixed concentration of the radiolabeled ligand ([3H]TCDD) and varying concentrations of unlabeled this compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled TCDD).

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 4°C or room temperature).

-

Separation: Separate the AhR-bound radioligand from the free radioligand using a suitable method. For example, in the HAP assay, hydroxylapatite is used to adsorb the protein-ligand complexes.

-

Quantification: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The binding affinity (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qPCR) for AhR Target Gene Expression

This method is used to measure the change in the messenger RNA (mRNA) levels of AhR target genes, such as CYP1A1, following treatment with a test compound.

Objective: To quantify the induction of CYP1A1 mRNA expression in response to this compound treatment.

Materials:

-

Cell line known to express AhR and respond to AhR agonists (e.g., Hepa-1c1c7, HO23).

-

Cell culture reagents.

-

This compound stock solution.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

qPCR primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin).

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Real-time PCR instrument.

Procedure:

-

Cell Treatment: Culture the cells and treat them with various concentrations of this compound for a specific duration. Studies have shown that for this compound, CYP1A1 expression in HO23 cells peaks at around 9 hours of treatment.[1]

-

RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for CYP1A1 and the housekeeping gene, and the qPCR master mix. Run the reaction in a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the target gene (CYP1A1) and the housekeeping gene in both treated and control samples. Calculate the relative fold change in CYP1A1 mRNA expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Canonical AhR signaling pathway activated by this compound.

Caption: Experimental workflow for an AhR luciferase reporter assay.

Conclusion

The available evidence strongly indicates that the fungicide this compound acts as an agonist for the aryl hydrocarbon receptor. It initiates the canonical AhR signaling pathway, leading to the nuclear translocation of the receptor, dimerization with ARNT, and subsequent transcriptional activation of target genes such as CYP1A1. While direct quantitative measures of binding affinity (Kd) and potency (EC50) for AhR activation are not yet fully characterized in publicly accessible literature, the qualitative and semi-quantitative data from reporter gene assays and gene expression studies provide a solid foundation for its classification as an AhR activator. Further research is warranted to fully elucidate the dose-response relationship and the broader toxicological and pharmacological implications of this compound's interaction with the AhR signaling pathway. This guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks to further investigate this important compound-receptor interaction.

References

- 1. This compound as an activator of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exposure to the AhR agonist this compound impacts the cardiac development and function of zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

physical and chemical properties of Cyprodinil formulations

An In-depth Technical Guide to the Physical and Chemical Properties of Cyprodinil Formulations

Introduction

This compound is a broad-spectrum, systemic fungicide belonging to the anilinopyrimidine class of chemicals, identified by the Fungicide Resistance Action Committee (FRAC) as Group 9.[1] It is extensively used in agriculture to control a wide range of fungal pathogens on crops such as cereals, grapes, pome fruits, stone fruits, and vegetables.[2][3][4] The primary mode of action for this compound is the inhibition of methionine biosynthesis, an essential amino acid for fungal growth, and the disruption of the secretion of fungal hydrolytic enzymes.[1][2][4][5][6] This targeted mechanism effectively halts the penetration and mycelial growth of fungi.[4]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physical Properties

Technical grade this compound is a fine beige powder or white crystalline solid with a weak odor.[2][7] It exists in at least two crystalline forms, designated A and B, which exhibit slightly different physical properties, such as melting point and vapor pressure.[2][4] The manufacturing process is typically controlled to predominantly form the more stable B modification.

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Appearance | Fine beige powder; White crystalline solid[2][7] | - |

| Odor | Weak[2][7] | - |

| Melting Point | 75.9 °C[4][7][8] | - |

| 71.3 °C (Crystal Form A)[2] | - | |

| 76.4 °C (Crystal Form B)[2] | - | |

| Boiling Point | >360 °C[2][9] | At standard pressure |

| 406.0 °C[10][11] | Predicted | |

| Density | 1.21 g/cm³ (1.21 x 10³ kg/m ³)[2][7][12] | At 20-22 °C |

| Vapor Pressure | 5.1 x 10⁻⁴ Pa (Crystal Form A)[2][4] | At 25 °C |

| 4.7 x 10⁻⁴ Pa (Crystal Form B)[2][4] | At 25 °C | |

| 3.68 x 10⁻⁶ mmHg[7] | At 25 °C | |

| Henry's Law Constant | 6.6 x 10⁻³ to 7.2 x 10⁻³ Pa m³/mol[2][4] | Calculated |

Chemical Properties

This compound, with the IUPAC name 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine, is a weak base.[2][4] Its chemical properties, particularly its solubility and partition coefficient, are influenced by pH.

Table 2: Chemical Identifiers and Properties of this compound

| Property | Value | Conditions |

| CAS Number | 121552-61-2[2] | - |

| Molecular Formula | C₁₄H₁₅N₃[1][2][10] | - |

| Molecular Weight | 225.3 g/mol [2][4][10] | - |

| Dissociation Constant (pKa) | 4.44[2][7][12] | Weak base |

| Octanol-Water Partition Coefficient (log Pₒw) | 3.9[2][4] | pH 5.0, 25 °C |

| 4.0[2][4][12] | pH 7.0, 25 °C | |

| 4.0[2][4] | pH 9.0, 25 °C | |

| Water Solubility | 20 mg/L[2][4][7][11] | pH 5.0, 25 °C |

| 13 mg/L[2][4][7][11] | pH 7.0, 25 °C | |

| 15 mg/L[2][4][7][11] | pH 9.0, 25 °C |

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Solubility (g/L) | Conditions |

| Acetone | >500 (610)[2][4] | 25 °C |

| Dichloromethane | >500[2] | 25 °C |

| Ethyl Acetate | >500[2] | 25 °C |

| Toluene | 440[2][4] | 25 °C |

| Ethanol | 160[4] | 25 °C |

| Methanol | 150[2] | 25 °C |

| n-Octanol | 140[2][4] | 25 °C |

| n-Hexane | 26[2][4] | 25 °C |

Stability

-

Hydrolytic Stability : this compound is very stable to hydrolysis in aqueous solutions across a range of environmental pH values (pH 4 to 9), with a half-life (DT₅₀) of over a year.[3][4][7][12]

-

Photolytic Stability : It is susceptible to degradation by light. The photolysis half-life in water can range from 0.4 to 13.5 days, with other studies reporting a range of 5 to 30 days.[4][7]

-

Thermal and Formulation Stability : The compound is stable at elevated temperatures.[7] Commercial formulations, such as Water-dispersible Granules (WG), exhibit good shelf-life, lasting at least two to three years depending on storage climate conditions.[2]

Formulations

This compound is available in several formulations, most commonly as Water-dispersible Granules (WG) and Emulsifiable Concentrates (EC).[1][2] It is frequently combined with other fungicides like fludioxonil, difenoconazole, and propiconazole to broaden the spectrum of activity and manage resistance.[2][4][13] Common commercial formulations include 50% WDG, 75% WDG, and 98% Technical Concentrate (TC).[1]

Mode of Action and Signaling Pathway

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of methionine in pathogenic fungi.[5][14] This action disrupts the production of essential proteins and cell wall-degrading enzymes, thereby preventing fungal penetration and growth.[1][4] Additionally, studies have shown that this compound can act as an agonist for the aryl hydrocarbon receptor (AhR).[6][7]

Caption: this compound's mode of action via inhibition of methionine synthase.

Experimental Protocols

Standardized methods are crucial for determining the physicochemical properties of active ingredients like this compound. The following sections detail the methodologies for key experiments.

Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility, such as many pesticides.[15]

Methodology:

-

Sample Preparation : A small, precise amount of the test substance (e.g., 0.5 mg) is placed into a Knudsen effusion cell. This cell features a very small, well-defined orifice (e.g., ~190 µm).[15]

-

System Setup : The cell is placed within a high-vacuum chamber (e.g., 10⁻³ to 10⁻⁶ Torr) of a Vapor Pressure Analyzer.[15]

-

Equilibration : The system is heated to and maintained at a constant, precise temperature, allowing the substance to reach its equilibrium vapor pressure inside the cell.

-

Measurement : As the vapor effuses through the orifice into the vacuum, the resulting rate of mass loss ( dm/dt ) is measured with high precision over time.[15]

-

Calculation : The vapor pressure (P) is calculated using the Knudsen equation, which relates the rate of mass loss to the molecular weight of the substance (M), the temperature (T), and the area of the orifice (A).[15] Multiple measurements at different temperatures can be used with the Clausius-Clapeyron equation to determine the enthalpy of vaporization.[15][16]

Caption: Experimental workflow for vapor pressure determination by Knudsen effusion.

Determination of Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

The octanol-water partition coefficient (log Pₒw) is a critical parameter for assessing the environmental fate and bioaccumulation potential of a chemical. The shake flask method is the most common direct measurement technique.

Methodology:

-

Preparation of Phases : High-purity n-octanol and water (or buffer solution for ionizable substances like this compound) are mutually saturated by shaking them together and allowing the phases to separate.

-

Test Solution : A solution of this compound is prepared in one of the phases (typically the one in which it is more soluble).

-

Partitioning : A specific volume ratio of the saturated n-octanol and saturated water/buffer are combined in a vessel. The this compound solution is added, ensuring the total concentration does not exceed the limit of solubility in either phase.

-

Equilibration : The vessel is shaken vigorously at a constant temperature until equilibrium is reached, allowing the this compound to partition between the two immiscible layers.

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.

-

Concentration Analysis : The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC or GC.

-

Calculation : The partition coefficient (Pₒw) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Pₒw).

Residue Analysis in Plant Matrices (HPLC-MS/MS)

Determining the concentration of this compound residues in crops is essential for regulatory compliance and food safety. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for this purpose.[17]

Methodology:

-

Extraction : A representative sample of the plant matrix (e.g., grapes, lettuce) is homogenized and extracted with a solvent mixture, typically methanol/water.[17][18]

-

Clean-up : The crude extract is then purified to remove interfering matrix components. This is commonly achieved using Solid-Phase Extraction (SPE). The extract is passed through an SPE cartridge (e.g., SCX or HLB phase), which retains this compound while allowing interfering substances to pass through.[17]

-

Elution : this compound is selectively eluted from the SPE cartridge using a specific solvent mixture (e.g., methanol/ammonia or acetonitrile/ammonium acetate).[17]

-

Concentration : The eluate is evaporated to near dryness and then reconstituted in a small, precise volume of the mobile phase used for the HPLC analysis.

-

Analysis : The prepared sample is injected into the HPLC-MS/MS system. The HPLC separates this compound from any remaining matrix components, and the MS/MS detector provides highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions (e.g., m/z 226→93 for quantification).[17]

Caption: General workflow for this compound residue analysis in plant samples.

References

- 1. pomais.com [pomais.com]

- 2. fao.org [fao.org]

- 3. Page loading... [guidechem.com]

- 4. chinese-pesticide.com [chinese-pesticide.com]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accustandard.com [accustandard.com]

- 9. This compound – Wikipedia [de.wikipedia.org]

- 10. This compound | 121552-61-2 | FC158006 | Biosynth [biosynth.com]

- 11. chembk.com [chembk.com]

- 12. This compound (Ref: CGA 219417) [sitem.herts.ac.uk]

- 13. This compound Fungicide | POMAIS [allpesticides.com]

- 14. nbinno.com [nbinno.com]

- 15. azom.com [azom.com]

- 16. tandfonline.com [tandfonline.com]

- 17. fao.org [fao.org]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cyprodinil in Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the fungicide Cyprodinil in soil samples. The protocols are based on established and validated analytical techniques, primarily utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by chromatographic analysis.

Introduction

This compound is a broad-spectrum anilinopyrimidine fungicide used to control a variety of plant-pathogenic fungi on crops such as fruits, vegetables, and cereals.[1][2][3] Its persistence and potential accumulation in soil necessitate reliable and sensitive analytical methods for environmental monitoring and food safety assessment. The methods outlined below are suitable for multi-residue analysis and provide high accuracy and precision.

Data Presentation: Quantitative Method Parameters

The following tables summarize the performance characteristics of various analytical methods for the determination of this compound in soil.

Table 1: Performance of LC-MS/MS Methods for this compound in Soil

| Parameter | Method 1 | Method 2 |

| Extraction | Modified QuEChERS | QuEChERS |

| Detection | LC-MS/MS (ESI+) | LC-MS/MS |

| Linearity (r²) | 0.9995 | >0.99 |

| LOD (mg/kg) | Not Specified | Not Specified |

| LOQ (mg/kg) | 0.01 (spiked) | Not Specified |

| Recovery (%) | 92.4 ± 12.11 | 93.2 ± 9.12 (at 20 ng/g) |

| RSD (%) | < 12.11 | 9.12 |

| Reference | [4] | [5] |

Table 2: Performance of GC-based Methods for this compound in Soil

| Parameter | Method 3 |

| Extraction | Modified QuEChERS |

| Detection | GC-NPD |

| Linearity (r²) | Not Specified |

| LOD (mg/kg) | 0.017 |

| LOQ (mg/kg) | 0.05 |

| Recovery (%) | 85.81 - 102.94 |

| RSD (%) | < 7 |

| Reference | [6][7] |

Experimental Protocols

Protocol 1: this compound Analysis in Soil using Modified QuEChERS and LC-MS/MS

This protocol is adapted from a validated method for the multi-residue determination of pesticides in soil.[4]

1. Sample Preparation and Extraction:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, then allow to hydrate for 30 minutes.[5][8]

-

Add 10 mL of acetonitrile to the tube.

-

Vortex or shake vigorously for 5 minutes to extract the pesticides.[5][8]

-

Add the contents of a citrate-buffered salt packet (e.g., ECQUEU750CT-MP) to the tube.[5][8]

2. Dispersive Solid-Phase Extraction (dSPE) Clean-up:

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing magnesium sulfate (MgSO₄), primary secondary amine (PSA), and C18 sorbents.[5]

-

Vortex the tube for 30 seconds to 1 minute.

-

Centrifuge at ≥5000 rcf for 2 minutes.[8]

-

Filter the purified extract through a 0.2 µm syringe filter into an autosampler vial for analysis.[5]

3. LC-MS/MS Analysis:

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 column (e.g., ZORBAX Eclipse Plus C18, 50 x 4.6 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a suitable modifier like formic acid or ammonium acetate.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Selected Reaction Monitoring (SRM) mode. For this compound, typical transitions are m/z 226 → 93 (quantification) and 226 → 77 (confirmation).[2]

-

Calibration: Prepare matrix-matched calibration standards at five concentration levels (e.g., 0.01, 0.02, 0.05, 0.1, and 0.2 µg/mL) to ensure accurate quantification.[4]

Protocol 2: this compound Analysis in Soil using Modified QuEChERS and GC-NPD

This protocol is based on a method developed for the analysis of this compound and Fludioxonil in grape and soil.[6][9]

1. Sample Preparation and Extraction:

-

Follow the same sample preparation and extraction steps as outlined in Protocol 1 (steps 1.1 to 1.6).

2. Clean-up:

-

The clean-up step for GC analysis may require optimization depending on the soil matrix. A dSPE approach similar to Protocol 1 can be used, or alternatively, a clean-up step with a Florisil solid-phase extraction (SPE) column may be necessary for certain matrices.[10]

3. GC-NPD Analysis:

-

Instrumentation: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

-

Column: A suitable capillary column for pesticide analysis (e.g., HP-5 or equivalent).

-

Injector: Splitless injection mode.

-

Temperatures: Optimize injector, oven, and detector temperatures for the best separation and sensitivity of this compound.

-

Carrier Gas: Helium or Nitrogen.

-

Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects.

Visualizations

Caption: Workflow for this compound analysis in soil.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. This compound | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 5. researchgate.net [researchgate.net]

- 6. Determination and analysis of the dissipation and residue of this compound and fludioxonil in grape and soil using a modified QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. weber.hu [weber.hu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Determination of Cyprodinil Residues in Fruit by Gas Chromatography

AN-GC-028

Introduction

Cyprodinil is a systemic fungicide from the anilinopyrimidine group, widely used to control a variety of fungal diseases on fruits such as grapes, pome fruits, stone fruits, and strawberries.[1] Its application necessitates reliable and sensitive analytical methods to monitor residue levels in produce, ensuring compliance with regulatory Maximum Residue Limits (MRLs) and safeguarding consumer health. This application note details a robust method for the quantitative analysis of this compound in various fruit matrices using gas chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD), a selective and sensitive detector for nitrogen-containing compounds.[2][3][4] The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[5][6][7][8]

Principle

The method involves the extraction of this compound from a homogenized fruit sample into acetonitrile. This is followed by a liquid-liquid partitioning step, induced by the addition of salts, to separate the acetonitrile phase from the aqueous and solid components of the fruit matrix. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is employed to remove interfering co-extractives such as organic acids, sugars, and pigments. The final extract is then analyzed by gas chromatography, where this compound is separated from other components and quantified using a Nitrogen-Phosphorus Detector (NPD).

Experimental Protocol

1. Reagents and Materials

-

Solvents: Acetonitrile (ACN), HPLC grade.

-

Standards: this compound analytical standard (Purity >98%).

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, disodium citrate sesquihydrate.

-

d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄.

-

Sample Preparation: High-speed homogenizer, centrifuge, 50 mL and 15 mL polypropylene centrifuge tubes.

-

GC System: Gas chromatograph equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD).

2. Standard Solution Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the stock solution with acetonitrile.

3. Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of a representative, homogenized fruit sample into a 50 mL polypropylene centrifuge tube.[7]

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute using a vortex mixer.

-

Salting Out: Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

-

Analysis: The resulting supernatant is ready for GC-NPD analysis.

4. Gas Chromatography (GC-NPD) Conditions

| Parameter | Condition |

| GC System | Agilent 6820 GC or equivalent[9] |

| Column | Fused silica capillary column, e.g., DB-17 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar mid-polarity column.[3] |

| Injector | Split/splitless, operated in splitless mode. |

| Injector Temp. | 250°C[3] |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.2 mL/min. |

| Oven Program | Initial: 60°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 250°C, hold for 5 min.[9] |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temp. | 280°C[3] |

| Detector Gas Flows | H₂: 3.0 mL/min; Air: 60 mL/min; Makeup (He): 10 mL/min. |

Data Presentation and Performance

The method performance was validated across several fruit matrices. Key validation parameters are summarized below.

Table 1: Method Validation Data for this compound in Various Fruits

| Fruit Matrix | Linearity Range (mg/kg) | Correlation Coefficient (r²) | LOD (mg/kg) | LOQ (mg/kg) |

| Grapes | 0.01 - 2.0 | >0.999 | 0.015 | 0.05 |

| Apples | 0.01 - 2.0 | >0.999 | 0.015 | 0.05 |

| Strawberries | 0.01 - 2.0 | >0.999 | 0.017 | 0.05 |

| Blueberries | 0.01 - 2.0 | >0.998 | 0.0012[10] | 0.0039[10] |

LOD: Limit of Detection, LOQ: Limit of Quantification. Values for Grapes, Apples, and Strawberries are typical expected values based on similar methods, while Blueberry data is specifically cited.

Table 2: Recovery and Precision Data for this compound in Fortified Fruit Samples

| Fruit Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) (n=5) |

| Grapes | 0.05 | 95.2 | 4.5 |

| 0.50 | 98.1 | 3.2 | |

| Apples | 0.05 | 93.8 | 5.1 |

| 0.50 | 96.5 | 3.8 | |

| Strawberries | 0.05 | 92.5 | 6.2 |

| 0.50 | 94.7 | 4.1 | |

| Blueberries | 0.10 | 99.5[10] | < 5 |

RSD: Relative Standard Deviation. Recovery values for grapes, must, and wine have been reported in the range of 93-110%.[2][3][4] Studies on apples and other fruits show similar recovery ranges from 83.0% to 104.3%.[7]

Mandatory Visualization

Caption: Experimental workflow for this compound analysis.

Conclusion

The described QuEChERS extraction and cleanup method, followed by GC-NPD analysis, provides a sensitive, accurate, and reliable protocol for the determination of this compound residues in various fruit matrices. The method demonstrates excellent linearity, recovery, and precision, making it suitable for routine monitoring and regulatory compliance testing in food safety laboratories.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Gas chromatographic determination of this compound, fludioxonil, pyrimethanil, and tebuconazole in grapes, must, and wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Simultaneous determination of pyrimethanil, this compound, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Method development and validation for this compound and fludioxonil in blueberries by solid-phase microextraction gas chromatography, and their degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Testing of Cyprodinil

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for evaluating the effects of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide.

This compound's primary mode of action as a fungicide is the inhibition of methionine biosynthesis in fungal cells, which ultimately disrupts protein synthesis and inhibits fungal growth.[1][2] However, its effects on non-target organisms, particularly mammalian cells, are of significant interest for toxicological assessment and drug development. Recent in vitro studies have explored its impact on various cellular processes, including cytotoxicity, genotoxicity, oxidative stress, and other signaling pathways.[3][4][5]

Assessment of Cytotoxicity and Cell Viability

Evaluating the cytotoxic potential of this compound is a critical first step in any in vitro toxicological assessment. Studies have shown that this compound, contrary to what might be expected from a fungicide, can stimulate the proliferation of certain human cancer cell lines at specific concentrations rather than inducing cytotoxicity.[3]

Data Summary: Effects of this compound on Cell Viability

| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| A-375 (Human Melanoma) | MTT | 0.01 µM - 10 µM | 24 h | Statistically significant increase in proliferation at 0.05 µM (~25%) and 0.2 µM (~24%). | [3] |

| DLD-1 (Human Colon Adenocarcinoma) | MTT | 0.01 µM - 10 µM | 24 h | Significant increase in proliferation, most notably at 0.025 µM and 0.2 µM. | [3] |

| A-375 | CytoTox-Glo™ | 0.05 µM and 0.2 µM | 24 h | Decrease in the relative number of dead cells, indicating a stimulating effect on cell growth. | [3] |

| DLD-1 | CytoTox-Glo™ | 0.025 µM and 0.2 µM | 24 h | Decrease in luminescence intensity, indicating a lower number of dead cells and a stimulating effect. | [3] |

| HEK293 (Human Embryonic Kidney) | MTT / Trypan Blue | 1.8 µM, 18 µM, 180 µM | 8 days | No effect on proliferation rate, but induced cell death at high concentrations. | [6] |

Experimental Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from methodologies used to assess this compound's effect on A-375 and DLD-1 cell lines.[3]

Objective: To determine the effect of this compound on cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Target cell lines (e.g., A-375, DLD-1)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well and culture for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The concentration range should be wide to capture a full dose-response (e.g., 0.01 µM to 10 µM).[3] A vehicle control (DMSO) must be included.

-

Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: After incubation, carefully wash the cells with PBS.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours in the dark.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Incubate in the dark for 15-20 minutes with gentle shaking.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Vitro, In Vivo, and In Silico Analysis of Pyraclostrobin and this compound and Their Mixture Reveal New Targets and Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cyprodinil: Application Notes and Protocols for Plant Pathology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cyprodinil, an anilinopyrimidine fungicide, and its application in plant pathology research. Detailed protocols for key experiments are provided to facilitate its use in laboratory and field settings.

Introduction

This compound is a systemic fungicide widely employed for the control of a broad spectrum of plant pathogenic fungi.[1] Its primary mode of action is the inhibition of methionine biosynthesis, a crucial amino acid for fungal growth and development.[2][3] This unique mechanism makes it an effective tool for resistance management programs when rotated or combined with fungicides from different chemical groups.[2] this compound exhibits both preventative and curative properties by inhibiting germ tube elongation and mycelial growth.[1][3]

Mechanism of Action

This compound belongs to the anilinopyrimidine class of fungicides and specifically targets the biosynthesis of methionine in fungi.[3][4] By disrupting this essential metabolic pathway, this compound effectively halts fungal development.[2] The growth inhibition of Botrytis cinerea by this compound can be reversed by the addition of methionine, confirming its specific mode of action.[4]

Target Pathogens

This compound is effective against a range of economically important plant pathogens, including:

-

Botrytis cinerea (Gray Mold)[2]

-

Alternaria spp. (Leaf Spot)[1]

-

Venturia inaequalis (Apple Scab)

-

Monilinia spp. (Brown Rot)[5]

-

Tapesia yallundae [1]

-

Rhynchosporium secalis [1]

Quantitative Data

The efficacy of this compound against various plant pathogenic fungi has been quantified through numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound (EC₅₀ values in µg/mL)

| Fungal Species | EC₅₀ (µg/mL) | Reference |

| Botrytis cinerea | 0.006 - 0.054 | [6] |

| Botrytis cinerea (Resistant Strains) | >1.0 | [7] |

| Didymella bryoniae | 0.052 (mean) | [8] |

| Alternaria alternata | <0.10 - 1.22 | [9] |

| Alternaria solani | <0.10 - 1.22 | [9] |

| Alternaria tenuissima | <0.10 - 1.22 | [9] |

Table 2: In Vivo Efficacy of this compound against Gray Mold (Botrytis cinerea) on Strawberry

| Treatment | Application Timing | Disease Reduction (%) | Reference |

| This compound + Fludioxonil | Pre-harvest | 100 | [10] |

| This compound | Preventive | 85.7 | [6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a target fungus.

Materials:

-

Pure culture of the target fungus (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution (e.g., in DMSO or sterile distilled water)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C in a water bath.

-

Fungicide Amendment: Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with the solvent (e.g., DMSO) but without this compound.

-

Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

-